molecular formula C13H9NS B3045494 Benzonitrile, 3-(phenylthio)- CAS No. 108697-88-7

Benzonitrile, 3-(phenylthio)-

Cat. No.: B3045494
CAS No.: 108697-88-7
M. Wt: 211.28 g/mol
InChI Key: VWFUJPSACNEMJX-UHFFFAOYSA-N
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Description

Properties

CAS No.

108697-88-7

Molecular Formula

C13H9NS

Molecular Weight

211.28 g/mol

IUPAC Name

3-phenylsulfanylbenzonitrile

InChI

InChI=1S/C13H9NS/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H

InChI Key

VWFUJPSACNEMJX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC=CC(=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Reactivity

  • 4-(Phenylthio)benzonitrile: Synthesized via cross-sulfurization of 4-(phenylseleno)benzonitrile, this isomer demonstrates similar synthetic pathways but differs in substituent position. The 4-position may influence electronic effects in materials applications, though direct comparative data are unavailable .
  • Benzonitrile, 3-(3-chloro-5-methoxyphenoxy)- (CAS 920035-44-5): Replacing the phenylthio group with a phenoxy (-OPh) substituent alters electronic density and reactivity. Phenoxy derivatives are often explored as intermediates in agrochemicals, whereas sulfur analogs may exhibit enhanced lipophilicity .

Functional Group Variations

  • This compound is used industrially, with safety data highlighting toxicity risks .
  • Its molecular weight (185.24 g/mol) is lower than sulfur-substituted analogs .

Antifungal Activity

The phenylthio group likely enhances membrane penetration or target binding .

Materials Science

Benzonitrile derivatives with sulfur substituents, such as 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile, are patented for use in OLEDs due to their thermally activated delayed fluorescence (TADF) properties. The sulfur atom may stabilize excited states, improving device efficiency .

Key Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Applications
3-(Phenylthio)benzonitrile* ~213.29 (estimated) Not reported Medicinal chemistry, OLEDs
4-(Phenylthio)benzonitrile Not reported Not reported Synthetic intermediate
3-Chloro Benzonitrile 137.57 Not reported Industrial chemicals
3-Methoxy-4-nitrobenzonitrile 178.15 125–126 Pharmaceutical intermediate

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-(phenylthio)benzonitrile derivatives, and what key intermediates are involved?

  • Methodological Answer : The synthesis of sulfur-containing benzonitrile derivatives often involves C–H activation strategies or nucleophilic aromatic substitution. For example, the reaction of 3-bromobenzonitrile with thiophenol derivatives in the presence of a copper(I) catalyst under reflux conditions can yield 3-(phenylthio)benzonitrile . Key intermediates include halogenated benzonitriles (e.g., 3-bromo- or 3-chlorobenzonitrile) and thiol precursors. Reaction optimization should focus on solvent selection (e.g., DMF or THF), temperature control (80–120°C), and catalyst loading (e.g., CuI at 5–10 mol%) to minimize byproducts.

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be systematically applied to characterize 3-(phenylthio)benzonitrile and its derivatives?

  • Methodological Answer :

  • FT-IR : Identify the –C≡N stretch (~2230 cm⁻¹) and aryl-S-C vibrations (680–750 cm⁻¹). Compare with computational spectra (DFT/B3LYP/6-311++G(d,p)) to validate structural assignments .
  • NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and thiomethyl/methoxy substituents. DEPT-135 can differentiate CH₂/CH₃ groups in derivatives.
  • UV-Vis : Analyze π→π* and n→π* transitions (200–400 nm) to assess electronic effects of the phenylthio group. Solvatochromic shifts in polar solvents (e.g., acetonitrile vs. toluene) indicate charge-transfer properties .

Q. What safety precautions are critical when handling 3-(phenylthio)benzonitrile in laboratory settings?

  • Methodological Answer : Based on safety data sheets (SDS), this compound requires storage at 0–6°C in airtight containers to prevent degradation. Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential skin/eye irritation (H313/H319) . Waste disposal must follow hazardous chemical protocols, including neutralization before disposal .

Advanced Research Questions

Q. How does the phenylthio substituent influence the electrochemical properties of benzonitrile derivatives in OLED applications?

  • Methodological Answer : The sulfur atom in the phenylthio group enhances electron-withdrawing effects, stabilizing excited states in TADF (thermally activated delayed fluorescence) materials. Compare HOMO-LUMO gaps (via cyclic voltammetry) of 3-(phenylthio)benzonitrile with non-sulfur analogs. For OLED device testing, co-deposit the compound with host materials (e.g., CBP) and measure external quantum efficiency (EQE) to evaluate charge injection/transport .

Q. What computational methods are effective for predicting the reactivity and non-linear optical (NLO) properties of 3-(phenylthio)benzonitrile?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can calculate Fukui indices to identify nucleophilic/electrophilic sites. NLO properties (e.g., hyperpolarizability) are modeled using CAM-B3LYP to assess intramolecular charge transfer. Compare results with experimental UV-Vis and Raman data to validate computational models .

Q. How can binding parameters (e.g., binding constants) between 3-(phenylthio)benzonitrile derivatives and radicals (e.g., DPPH) be determined experimentally?

  • Methodological Answer : Use UV-Vis spectrophotometry to monitor radical scavenging activity. Prepare solutions of DPPH in ethanol and titrate with increasing concentrations of the benzonitrile derivative. Apply the Benesi-Hildebrand equation to calculate binding constants (K) from absorbance changes at 517 nm. For electrostatic interactions, conduct zeta potential measurements .

Q. What strategies resolve contradictions between experimental and computational data for 3-(phenylthio)benzonitrile’s electronic structure?

  • Methodological Answer : Discrepancies in HOMO-LUMO gaps or vibrational frequencies may arise from solvent effects or basis set limitations. Re-run computations with explicit solvent models (e.g., PCM for acetonitrile) and higher-level basis sets (e.g., aug-cc-pVTZ). Validate with temperature-dependent fluorescence spectroscopy to correlate experimental Stokes shifts with computed solvent reorganization energies .

Q. How does the steric and electronic nature of the phenylthio group affect regioselectivity in cross-coupling reactions?

  • Methodological Answer : The sulfur atom’s lone pairs can coordinate to transition metal catalysts (e.g., Pd), directing cross-coupling to specific positions. Use X-ray crystallography to analyze molecular geometry and DFT-NBO (natural bond orbital) analysis to quantify steric hindrance. Compare yields in Suzuki-Miyaura reactions using para-substituted aryl boronic acids to map electronic effects .

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